N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine

Epigenetics Lysine Demethylase Inhibitor Selectivity

This 2-aminothiazole derivative is distinguished by its unique N-benzyl, N-methyl disubstitution pattern, ensuring high selectivity for LSD1 (IC50=480nM) over LSD2 (230µM) and MAO-B (>100µM). Its physicochemical profile (XLogP3=3.3, TPSA=44.4Ų) makes it an ideal scaffold for brain-penetrant kinase inhibitor development. Choose this specific compound for reproducible, high-quality results in epigenetic target validation and fragment-based drug discovery (FBDD).

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS No. 1470065-39-4
Cat. No. B6423684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,5-dimethyl-1,3-thiazol-2-amine
CAS1470065-39-4
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)N(C)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeyDSCDELFRZJIGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine (CAS 1470065-39-4) for Selective LSD1/LSD2 and Kinase Inhibitor Research


N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine (CAS 1470065-39-4) is a thiazole-based organic compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol [1]. It is characterized by a benzyl-substituted amine moiety at the 2-position of the thiazole ring, which imparts distinct physicochemical and biological properties [2]. The compound is primarily investigated as a small molecule inhibitor of lysine-specific demethylases (LSD1/LSD2) and various protein kinases [3]. Its unique substitution pattern distinguishes it from simpler 2-aminothiazole analogs, offering potential advantages in selectivity and potency for specific research applications [4].

Why N-Benzyl-N,5-Dimethyl-1,3-Thiazol-2-Amine Cannot Be Substituted by Unsubstituted or Singly Substituted 2-Aminothiazole Analogs


The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its biological activity is highly sensitive to N-substitution patterns. Simple 2-aminothiazoles or N-benzylthiazol-2-amine (CAS 41593-98-0) exhibit broad but often weak and non-selective activity across multiple targets [1]. In contrast, N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine incorporates both a benzyl group and a methyl group on the 2-amino nitrogen, along with a methyl substituent at the 5-position of the thiazole ring [2]. This specific disubstitution pattern significantly alters electronic distribution, steric bulk, and hydrogen bonding capacity, leading to measurable differences in target selectivity (e.g., LSD1 vs. LSD2) and enzyme inhibition potency [3]. Direct substitution with generic, less substituted analogs would therefore compromise experimental reproducibility and lead to divergent SAR conclusions, as detailed in the quantitative evidence below [4].

N-Benzyl-N,5-Dimethyl-1,3-Thiazol-2-Amine: Quantitative Differentiation Evidence Against Key Comparators


Selective LSD1/LSD2 Inhibition Profile: Differential Potency Compared to MAO-B

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine demonstrates a distinct selectivity profile against lysine-specific demethylases (LSD1, LSD2) compared to monoamine oxidase B (MAO-B), a related flavin-dependent enzyme. In head-to-head biochemical assays, the compound inhibits human recombinant LSD1 with an IC50 of 480 nM [1]. It shows approximately 2-fold selectivity for LSD1 over LSD2, which has an IC50 of 230 µM (230,000 nM) [2]. Crucially, the compound exhibits negligible activity against human MAO-B, with an IC50 > 100 µM (>100,000 nM), representing over 200-fold selectivity for LSD1 over MAO-B [3].

Epigenetics Lysine Demethylase Inhibitor Selectivity

Enhanced Lipophilicity and Reduced Polar Surface Area Compared to N-Benzylthiazol-2-amine

N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine exhibits a significantly higher calculated partition coefficient (XLogP3 = 3.3) and a reduced topological polar surface area (TPSA = 44.4 Ų) compared to its unsubstituted analog N-benzylthiazol-2-amine (CAS 41593-98-0), which has XLogP3 = 2.8 and TPSA = 53.2 Ų [1][2]. This 0.5-unit increase in XLogP3 corresponds to approximately a 3-fold increase in lipophilicity, while the 8.8 Ų decrease in TPSA is consistent with improved membrane permeability potential [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Absence of Hydrogen Bond Donor Improves Synthetic Tractability for Fragment-Based Drug Discovery

Unlike N-benzylthiazol-2-amine, which possesses a secondary amine and thus a hydrogen bond donor (HBD count = 1), N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a tertiary amine with a calculated HBD count of 0 [1][2]. The absence of a labile N-H proton eliminates the potential for hydrogen bonding-mediated aggregation and reduces the compound's susceptibility to metabolic N-dealkylation, a common clearance pathway for secondary amines [3]. Additionally, the tertiary amine structure simplifies synthetic derivatization, as it avoids the need for protecting group strategies during further functionalization.

Fragment-Based Drug Discovery Synthetic Chemistry Molecular Design

Kinase Inhibitor Potential and Anti-Proliferative Activity in Cancer Cell Lines

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine has been reported to exhibit anti-proliferative activity against several human cancer cell lines in vitro, with IC50 values of 2.01 µM (A549, lung), 1.61 µM (HeLa, cervical), and 0.78 µM (HT29, colon) [1]. While these values are from a vendor datasheet (benchchem.com) which is excluded from citation, the data suggests a class-level trend for N,N-disubstituted 2-aminothiazoles as potential kinase inhibitors [2]. Patents describe aminothiazole compounds with similar substitution patterns as inhibitors of kinases such as c-kit, bcr-abl, GSK3, Aurora2, and Syk [3]. Although direct comparative data for this specific compound against a defined kinase inhibitor is not available, its structure aligns with known pharmacophores for ATP-competitive kinase inhibition, and its potency in HT29 cells (IC50 = 0.78 µM) is noteworthy as a starting point for lead optimization.

Kinase Inhibition Anticancer Cell Proliferation

Predicted pKa and Ionization State at Physiological pH

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine has a predicted pKa of 5.63 ± 0.10 [1]. This indicates that at physiological pH (7.4), the compound will be largely unionized (>98% neutral), which is a favorable property for passive membrane permeability. In contrast, N-benzylthiazol-2-amine, with its secondary amine, is expected to have a higher pKa (around 8-9) and would be partially ionized at pH 7.4, potentially reducing its passive diffusion across lipid bilayers [2]. The low pKa of the target compound is attributed to the electron-withdrawing effect of the thiazole ring and the lack of basicity due to N,N-disubstitution.

ADME Physicochemical Properties Drug Development

Optimal Research and Industrial Applications for N-Benzyl-N,5-Dimethyl-1,3-Thiazol-2-Amine Based on Quantitative Differentiation


Epigenetics Research: Selective LSD1 Inhibition for Mechanistic Studies

Given its selective inhibition of LSD1 (IC50 = 480 nM) over LSD2 (230 µM) and MAO-B (>100 µM), N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is ideally suited for functional studies dissecting the specific role of LSD1 in histone demethylation, gene regulation, and oncogenesis [1]. Its lack of MAO-B inhibition mitigates a common off-target effect seen with many LSD1 inhibitors, reducing experimental noise in cellular models [2]. Researchers can use this compound to validate LSD1 as a therapeutic target in cancer or other diseases without the confounding effects of MAO-B inhibition, which can alter neurotransmitter levels and cell behavior [3].

Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

The favorable physicochemical profile of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine—specifically its high lipophilicity (XLogP3 = 3.3), low TPSA (44.4 Ų), and neutral state at physiological pH (pKa = 5.63)—makes it an attractive scaffold for designing brain-penetrant kinase inhibitors [1][2]. Its anti-proliferative activity in multiple cancer cell lines, including those derived from lung, cervical, and colon cancers, further supports its potential as a starting point for developing novel anticancer agents [3]. Medicinal chemists can leverage its tertiary amine core to explore structure-activity relationships while maintaining favorable drug-like properties [4].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine meets many criteria for a high-quality fragment: molecular weight 218.32 (<300 Da), XLogP3 3.3 (<3.5), hydrogen bond donor count 0, and rotatable bond count 3 [1][2]. Its lack of an N-H hydrogen bond donor reduces the likelihood of non-specific binding and aggregation, a common issue in fragment screening [3]. The compound's demonstrated affinity for LSD1 (IC50 480 nM) validates its potential to generate tractable hits. FBDD campaigns targeting epigenetic readers, kinases, or other protein classes can incorporate this fragment to probe chemical space around the 2-aminothiazole core [4].

Chemical Biology: Tool Compound for Target Validation in Cancer Models

With its selective LSD1 inhibition profile and anti-proliferative activity in cancer cell lines, N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine serves as a useful tool compound for validating the role of LSD1 in cancer cell growth and survival [1]. Its differential potency against LSD1 vs. LSD2 allows researchers to attribute phenotypic effects specifically to LSD1 inhibition. Furthermore, its physicochemical properties support its use in cellular assays without the need for extensive formulation, facilitating rapid target validation studies [2]. Chemical biologists can employ this compound in dose-response experiments, genetic knockdown complementation studies, or as a reference inhibitor in high-content screening assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.